5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene involves multiple steps, including the formation of the piperidyl group and its subsequent attachment to the dibenzo(a,d)(1,4)cyclooctadiene framework. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene include other piperidyl derivatives and dibenzo(a,d)(1,4)cyclooctadiene analogs. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
73940-83-7 |
---|---|
Molecular Formula |
C24H31N |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-methyl-2-[2-(9-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)ethyl]piperidine |
InChI |
InChI=1S/C24H31N/c1-25-17-7-6-11-23(25)16-15-20-14-13-19-8-2-3-9-21(19)18-22-10-4-5-12-24(20)22/h2-5,8-10,12,20,23H,6-7,11,13-18H2,1H3 |
InChI Key |
OCHHXNUXFGRRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCC2CCC3=CC=CC=C3CC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.